Cas no 2227771-04-0 ((1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol featuring a sterically hindered cyclohexyl backbone. The presence of a trifluoromethyl group adjacent to the hydroxyl functionality enhances its electron-withdrawing properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The 4,4-dimethylcyclohexyl moiety contributes to increased steric control, improving selectivity in catalytic reactions. This compound’s rigid structure and fluorine substitution also promote stability and metabolic resistance, making it suitable for use in agrochemical and medicinal chemistry research. Its high enantiopurity (S-configuration) further supports its utility in stereoselective transformations.
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol structure
2227771-04-0 structure
Product name:(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
CAS No:2227771-04-0
MF:C10H17F3O
MW:210.236593961716
CID:6043916
PubChem ID:165661800

(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1956283
    • 2227771-04-0
    • Inchi: 1S/C10H17F3O/c1-9(2)5-3-7(4-6-9)8(14)10(11,12)13/h7-8,14H,3-6H2,1-2H3/t8-/m0/s1
    • InChI Key: BGIVCXJOWDENQW-QMMMGPOBSA-N
    • SMILES: FC([C@H](C1CCC(C)(C)CC1)O)(F)F

Computed Properties

  • Exact Mass: 210.12314965g/mol
  • Monoisotopic Mass: 210.12314965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1956283-0.25g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
0.25g
$1300.0 2023-09-17
Enamine
EN300-1956283-5.0g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
5g
$4722.0 2023-06-02
Enamine
EN300-1956283-1g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
1g
$1414.0 2023-09-17
Enamine
EN300-1956283-0.5g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
0.5g
$1357.0 2023-09-17
Enamine
EN300-1956283-10.0g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
10g
$7004.0 2023-06-02
Enamine
EN300-1956283-2.5g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
2.5g
$2771.0 2023-09-17
Enamine
EN300-1956283-0.05g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
0.05g
$1188.0 2023-09-17
Enamine
EN300-1956283-0.1g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
0.1g
$1244.0 2023-09-17
Enamine
EN300-1956283-5g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
5g
$4102.0 2023-09-17
Enamine
EN300-1956283-1.0g
(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
2227771-04-0
1g
$1629.0 2023-06-02

(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol Related Literature

Additional information on (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

Introduction to (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227771-04-0)

(1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227771-04-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center at the 1-position of the cyclohexyl ring and a trifluoromethyl group attached to the alcohol moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.

The chemical structure of (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is particularly noteworthy due to its chiral nature. The presence of a chiral center at the 1-position of the cyclohexyl ring can lead to different enantiomers, each with distinct biological properties. This enantioselectivity is crucial in drug development, as it can significantly impact the efficacy and safety of the final product. The trifluoromethyl group further enhances the compound's stability and bioavailability, making it a promising candidate for various pharmaceutical applications.

Recent research has focused on the potential therapeutic uses of (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol effectively reduced inflammation in animal models of arthritis. The compound's ability to inhibit key inflammatory mediators such as cytokines and prostaglandins suggests its potential as a novel treatment for inflammatory diseases.

In addition to its anti-inflammatory properties, (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has also been investigated for its analgesic effects. Preclinical studies have shown that this compound can alleviate pain by modulating pain signaling pathways in the central nervous system. Specifically, it has been found to interact with opioid receptors and other pain-related receptors, providing a multi-faceted approach to pain management. These findings highlight the compound's potential as a non-opioid analgesic agent, which could address the growing concern over opioid addiction and misuse.

The synthesis of (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves several key steps that ensure high enantioselectivity and purity. One common synthetic route involves the asymmetric reduction of a ketone precursor using a chiral catalyst. This method not only yields high enantiomeric excess but also provides good overall yields and scalability. The use of advanced synthetic techniques such as organocatalysis and transition metal-catalyzed reactions has further optimized the synthesis process, making it more efficient and cost-effective.

The physicochemical properties of (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

In conclusion, (1S)-1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

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